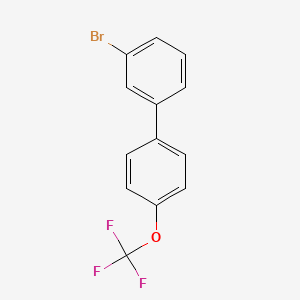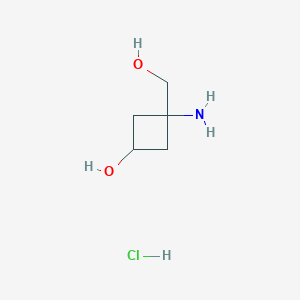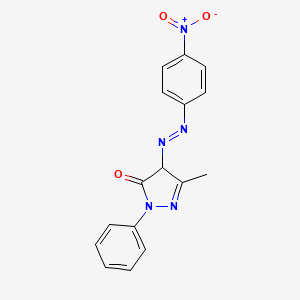![molecular formula C18H18F3NO6S B2886999 Methyl 2-(4,5-dimethoxy-2-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetate CAS No. 1022045-36-8](/img/structure/B2886999.png)
Methyl 2-(4,5-dimethoxy-2-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(4,5-dimethoxy-2-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetate” is a chemical compound with the molecular formula C18H18F3NO6S and a molecular weight of 433.40 . It is intended for research use only .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H18F3NO6S. This indicates that it contains 18 carbon © atoms, 18 hydrogen (H) atoms, 3 fluorine (F) atoms, 1 nitrogen (N) atom, 6 oxygen (O) atoms, and 1 sulfur (S) atom .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, density, and refractive index are predicted to be 117-119° C, 505.7° C at 760 mmHg, 1.5 g/cm3, and n20D 1.58 respectively .Scientific Research Applications
Photochemistry of Dimethoxybenzyl Compounds
Research involving compounds like 1,3-dimethoxy-5-methylene-1,3-cyclohexadiene with various leaving groups, including acetate, showcases significant contributions to understanding the photochemistry of related dimethoxybenzyl derivatives. These studies reveal the generation of isomeric trienes under specific conditions, offering insights into their reactivity and potential in photochemical applications (DeCosta, Howell, Pincock, & Rifai, 2000).
Catalytic Applications
The synthesis and coordination of compounds such as 1′-(Diphenylphosphino)ferrocene-1-sulfonate anion highlight the role of complex molecules in catalysis. These compounds, through their efficient purification and conversion processes, underline the potential for catalytic applications, especially in the context of facilitating reactions in organometallic chemistry (Zábranský, Císařová, & Štěpnička, 2018).
Crystal Structure Analysis
The detailed characterization of complex molecules, such as the analysis of their molecular structure through X-ray crystallography, provides foundational knowledge for understanding the potential applications of these compounds in material science and molecular engineering. For instance, studies on compounds with trifluoromethylpyridinyl phenoxy methylene phenyl acetate structures contribute to this domain by elucidating their molecular interactions and packing behavior (Mao, Hu, Wang, Du, & Xu, 2015).
Chemical Synthesis and Reactivity
The synthesis and reactivity of compounds featuring similar functional groups or structural motifs to Methyl 2-(4,5-dimethoxy-2-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetate highlight their potential in chemical synthesis. For example, studies on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles through one-pot strategies demonstrate the versatility and reactivity of such compounds, which could inform applications in pharmaceuticals, materials science, and organic chemistry (Ahmed et al., 2016).
Safety and Hazards
This compound is intended for research use only and is not intended for diagnostic or therapeutic use . It’s important to handle it with appropriate safety measures. It’s classified as Acute Tox. 4 Oral, which means it may be harmful if swallowed . Always refer to the Safety Data Sheet (SDS) for comprehensive safety information.
properties
IUPAC Name |
methyl 2-[4,5-dimethoxy-2-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO6S/c1-26-14-7-11(8-17(23)28-3)16(10-15(14)27-2)29(24,25)22-13-6-4-5-12(9-13)18(19,20)21/h4-7,9-10,22H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXXGPQHKNWMNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2886916.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2886920.png)


![2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole](/img/structure/B2886923.png)
![2-Azido-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B2886926.png)

![2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B2886931.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2886932.png)
![3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2886933.png)
![5-(Naphthalen-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2886936.png)
![2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2886937.png)
![2-Chloro-4-[(E)-2-[3-(2,2,2-trifluoroethoxy)phenyl]ethenyl]pyridine-3-carbonitrile](/img/structure/B2886939.png)